molecular formula C29H36N6O6S B1682758 Tetragastrin CAS No. 1947-37-1

Tetragastrin

Cat. No.: B1682758
CAS No.: 1947-37-1
M. Wt: 596.7 g/mol
InChI Key: RGYLYUZOGHTBRF-BIHRQFPBSA-N
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Description

Cholecystokinin tetrapeptide, also known as tetragastrin, is a peptide fragment derived from the larger peptide hormone cholecystokinin. This compound is primarily known for its role in the brain as an anxiogenic agent, meaning it can induce anxiety. It is also used in scientific research to induce panic attacks for the purpose of testing new anxiolytic drugs .

Mechanism of Action

Target of Action

Tetragastrin, also known as Cholecystokinin tetrapeptide (CCK-4), is a peptide fragment derived from the larger peptide hormone cholecystokinin . It primarily acts on the Cholecystokinin (CCK-4) receptors . These receptors are predominantly found in the gastrointestinal system and the central nervous system .

Mode of Action

This compound interacts with its target, the CCK-4 receptors, to stimulate various physiological responses. It enhances the amplitude of spontaneous contractions in a dose-dependent manner in the smooth muscles of the human stomach . At high concentrations, it can evoke contracture . The membrane depolarization and enhanced amplitude of contraction induced by this compound are partially mediated via cholinergic neurons .

Biochemical Pathways

The effects of this compound on the membrane depolarization and plateau potential are closely related to sodium [Na] and calcium [Ca] respectively . The prolonged plateau potential of the slow wave results in an increase in the amplitude of contractions . This indicates that this compound affects the biochemical pathways involving sodium and calcium ions in the smooth muscle cells of the stomach.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). To improve the intestinal absorption of this compound, lipophilic derivatives of this compound have been synthesized . These derivatives showed more lipophilicity than the parent this compound and resulted in stronger stimulation of gastric acid secretion after intravenous administration .

Result of Action

The primary result of this compound’s action is the stimulation of gastric secretion . It enhances the amplitude of spontaneous contractions in the smooth muscles of the human stomach . This leads to an increase in gastric acid secretion, which plays a crucial role in digestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its action. Secretin, a hormone involved in the regulation of gastric acid secretion, can suppress the generation of the slow wave and partially reduce the depolarization, the wave frequency, and the plateau phase when these had been increased by pretreatment with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholecystokinin tetrapeptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the free peptide .

Industrial Production Methods

Industrial production of cholecystokinin tetrapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin tetrapeptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholecystokinin tetrapeptide is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholecystokinin tetrapeptide is unique in its ability to reliably induce anxiety and panic symptoms in humans at very low doses. This property makes it an invaluable tool in the study of anxiety disorders and the development of new anxiolytic drugs .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLYUZOGHTBRF-BIHRQFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027522
Record name L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetragastrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1947-37-1
Record name Tetragastrin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAGASTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetragastrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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